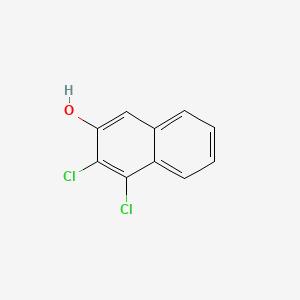

3,4-Dichloro-2-naphthol

説明

3,4-Dichloro-2-naphthol is a chemical compound with the molecular formula C10H5Cl2O . It belongs to the class of naphthols, which are aromatic compounds containing a hydroxyl group attached to a naphthalene ring. The compound appears as a solid and has a melting point of 104-107°C .

Synthesis Analysis

The synthesis of 3,4-Dichloro-2-naphthol involves chlorination of 2-naphthol. Specifically, chlorine atoms are introduced at positions 3 and 4 on the naphthalene ring. The reaction can be carried out using various chlorinating agents, such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) . The resulting product is 3,4-Dichloro-2-naphthol .

Molecular Structure Analysis

Cl | Cl--C--OH | Cl Chemical Reactions Analysis

- Sakaguchi Reaction : It can be used for the spectrophotometric determination of arginine .

- Guanidinoacetate and Guanidinosuccinate Assay : This compound serves as an indicator in the assay of urine, which is relevant for assessing kidney dysfunction .

Physical And Chemical Properties Analysis

科学的研究の応用

Chemical Synthesis and Protein Analysis

3,4-Dichloro-2-naphthol has been utilized in the spectrophotometric determination of arginine in proteins without previous hydrolysis. The compound's instability in alkaline solution, likely due to oxidation, and its interaction with amino acids were identified as factors affecting the nonlinearity in the determination of arginine using the Sakaguchi reaction. To overcome these issues, a stable reaction with arginine was developed, enabling accurate arginine content determination in various proteins (Messineo, 1966).

Biological Membrane Modeling

2-Naphthol, a structurally similar compound, was employed as a fluorescent probe to study the microenvironment of micelles formed by zwitterionic and anionic surfactants. This research is crucial in understanding the surface charge and hydrogen ion concentration changes in such micelles, providing insights into the zwitterionic nature of biological membranes and their significance in natural systems (Pedro et al., 2012).

Organic Synthesis

The compound has been instrumental in the one-pot three-component reaction involving 2-naphthol, aldehydes, and urea or amides. This reaction, facilitated by iodine, forms amidoalkyl naphthols under solvent-free conditions, highlighting its significance in organic synthesis and its contribution to yielding high-purity products (Das et al., 2007).

Environmental and Green Chemistry

Directed evolution was used to enhance the activity of toluene ortho-monooxygenase for both chlorinated ethenes degradation and naphthalene oxidation. The enzyme variant exhibited increased degradation rates for trichloroethylene and synthesized 1-naphthol more efficiently, demonstrating the role of 2-naphthol and its derivatives in environmental restoration and green chemistry applications (Canada et al., 2002).

特性

IUPAC Name |

3,4-dichloronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O/c11-9-7-4-2-1-3-6(7)5-8(13)10(9)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMKKECRZGILJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346351 | |

| Record name | 3,4-Dichloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-2-naphthol | |

CAS RN |

57396-89-1 | |

| Record name | 3,4-Dichloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

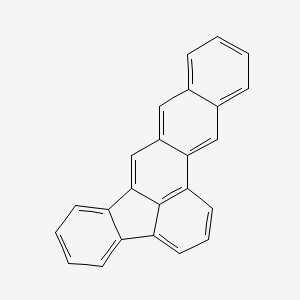

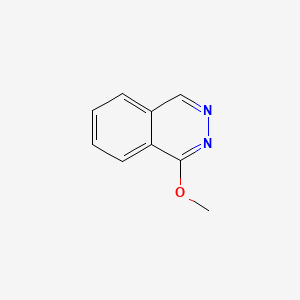

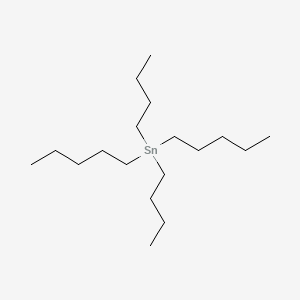

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

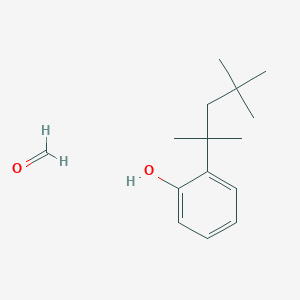

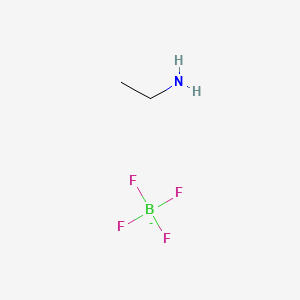

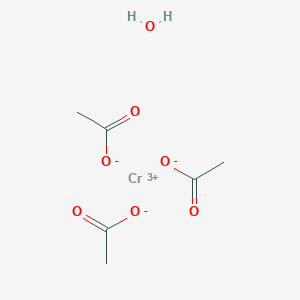

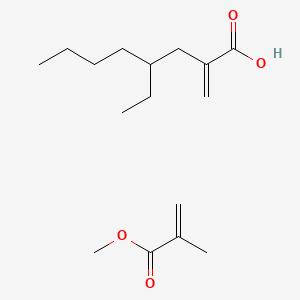

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphonic acid, [nitrilotris(methylene)]tris-, trisodium salt](/img/structure/B1618400.png)